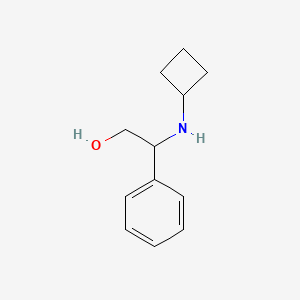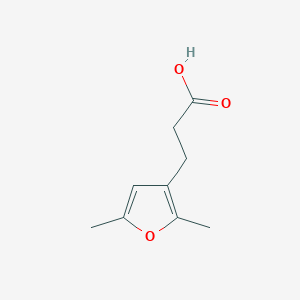![molecular formula C16H13ClN2O2S2 B13069050 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-methylthiophene-2-carbaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the imidazolidinone ring.
Sulfurization: Finally, the compound is sulfurized to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a lead compound for drug development, particularly in the treatment of diseases where imidazolidinones have shown efficacy.
Industry: In the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-2-imidazolidinone: Lacks the thiophene and sulfanylidene groups.
5-(3-Methylthiophen-2-yl)-2-imidazolidinone: Lacks the chloro and methoxyphenyl groups.
2-Sulfanylideneimidazolidin-4-one: Lacks the substituted phenyl and thiophene groups.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H13ClN2O2S2 |
|---|---|
分子量 |
364.9 g/mol |
IUPAC名 |
(5Z)-3-(5-chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9-5-6-23-14(9)8-11-15(20)19(16(22)18-11)12-7-10(17)3-4-13(12)21-2/h3-8H,1-2H3,(H,18,22)/b11-8- |
InChIキー |
YNZILFHFEMSWTC-FLIBITNWSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC |
正規SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


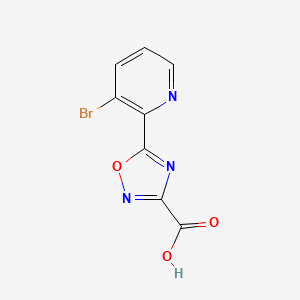

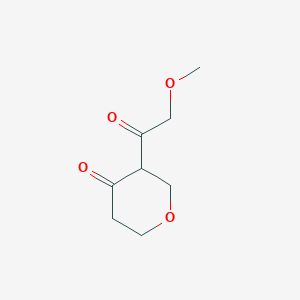
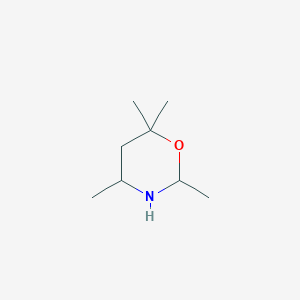
![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)

![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
![[6-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B13069022.png)
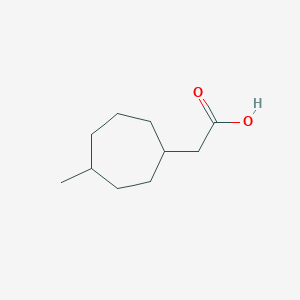

![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
